BenchChemオンラインストアへようこそ!

3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine

Regioselective synthesis Electrophilic substitution Pyrazolo[1,5-a]pyrimidine bromination

3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is a strategic dual-functional building block for kinase inhibitor SAR and parallel synthesis. The C3-bromo handle enables rapid cross-coupling diversification (Cu-catalyzed amination: 60–93% yields). The C6-methanesulfonyl group (σmeta ≈ 0.62) tunes ring electronics and lipophilicity (XLogP3 = 0.3, a 0.7-log-unit reduction vs. non-sulfonyl analog), replacing the need for a separate sulfonylation step. This orthogonal reactivity permits sequential chemoselective derivatization from a single intermediate, reducing inventory and synthetic operations in library production. Ideal for agrochemical discovery where the sulfone resists environmental oxidative degradation.

Molecular Formula C7H6BrN3O2S
Molecular Weight 276.11 g/mol
Cat. No. B13575801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC7H6BrN3O2S
Molecular Weight276.11 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CN2C(=C(C=N2)Br)N=C1
InChIInChI=1S/C7H6BrN3O2S/c1-14(12,13)5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3
InChIKeyZYQRWPIDXVUGEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine – Scaffold Identity and Procurement Profile


3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine (CAS 2758005-56-8) is a heterocyclic building block consisting of a pyrazolo[1,5-a]pyrimidine core bearing a bromine atom at the 3‑position and a methanesulfonyl group at the 6‑position [1]. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core of multiple FDA‑approved kinase inhibitors [2]. The combination of a halogen leaving group and a strongly electron‑withdrawing sulfone on this scaffold enables orthogonal functionalization strategies that are not simultaneously accessible in simpler mono‑substituted analogs. The compound is supplied as a solid with typical purity ≥95% (HPLC) [1].

Why 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by a Close Analog


Substituting 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine with a regioisomeric 2‑bromo analog, a non‑brominated 6‑sulfonyl variant, or a 3‑bromo analog lacking the sulfone compromises the orthogonal reactivity and electronic tuning that this specific substitution pattern provides. The 3‑position is the thermodynamically preferred site for electrophilic bromination on the pyrazolo[1,5-a]pyrimidine core [1], meaning the 3‑bromo isomer is the direct product of a regioselective synthetic route, whereas the 2‑bromo isomer requires alternative, often lower‑yielding pathways. The 6‑methanesulfonyl group is one of the strongest electron‑withdrawing substituents available (Hammett σmeta ≈ 0.62 [2]), and removing it eliminates the capacity to modulate ring electronics, lipophilicity, and metabolic stability in a single transformation. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Regiochemical Identity – 3‑Bromo Is the Primary Product of Electrophilic Bromination, Unlike the 2‑Bromo Isomer

Electrophilic bromination of the parent pyrazolo[1,5-a]pyrimidine system proceeds regiospecifically at the 3‑position to afford the 3‑bromo derivative; further bromination yields the 3,6‑dibromo species [1]. No competitive formation of the 2‑bromo isomer is observed under these conditions. Consequently, 3‑bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine can be rationalized as a logical extension of this reactivity, whereas the 2‑bromo-6-methanesulfonyl isomer (CAS 2763749-59-1) must be accessed through entirely different synthetic logic.

Regioselective synthesis Electrophilic substitution Pyrazolo[1,5-a]pyrimidine bromination

Electron‑Withdrawing Strength – Methanesulfonyl Introduces a Hammett σmeta of ~0.62 Absent in Non‑Sulfonyl Analogs

The methanesulfonyl substituent exerts a powerful electron‑withdrawing effect quantified by a Hammett σmeta value of 0.615–0.652 [1]. By comparison, the 3‑bromopyrazolo[1,5-a]pyrimidine analog (CAS 55405-67-9) lacks any sulfonyl group and consequently possesses a significantly higher electron density on the heterocyclic core. This electronic differential directly impacts the reactivity of the 3‑bromo handle in cross‑coupling reactions and alters the scaffold's pharmacokinetic profile when the building block is elaborated into a final drug candidate.

Hammett constant Electron-withdrawing group Sulfone electronic effects

Lipophilicity Modulation – XLogP3 Reduced from 1.0 to 0.3 by the 6‑Methanesulfonyl Group

The computed XLogP3 value for 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is 0.3 [1]. In contrast, the des‑sulfonyl analog 3‑bromopyrazolo[1,5-a]pyrimidine (CAS 55405-67-9) has an XLogP3 of 1.0 . The 0.7‑log‑unit reduction in lipophilicity arises from the polar methanesulfonyl group and is expected to improve aqueous solubility and reduce non‑specific protein binding when the elaborated compound is evaluated in biological assays.

Lipophilicity XLogP3 Physicochemical properties

Cross‑Coupling Reactivity at C3 – Cu‑Catalyzed Amination Proceeds with 60–93% Yield on 3‑Bromo Substrates

A recent methodology study demonstrated that 3‑bromopyrazolo[1,5-a]pyrimidine substrates undergo efficient copper‑catalyzed Ullmann‑type C–N coupling with a broad range of amines (1° and 2° alkylamines, aryl‑ and heteroarylamines) in 60–93% isolated yield (83% average across 29 examples) using CuI (5 mol%) and a carbazole‑based ligand under microwave heating at 80 °C for 1 h [1]. This establishes a reliable, high‑yielding diversification strategy that exploits the 3‑bromo handle. Analogs lacking the bromine atom at C3 (e.g., 6‑methanesulfonylpyrazolo[1,5-a]pyrimidine without halide) cannot participate in this transformation without prior C–H activation.

Copper-catalyzed amination Ullmann coupling C–N bond formation

Dual Functionalization Architecture – Orthogonal Reactivity Vectors Not Present in Mono‑Substituted Analogs

The simultaneous presence of an electrophilic C3‑bromo handle (suitable for Pd‑ or Cu‑catalyzed cross‑coupling) and a C6‑methanesulfonyl group (capable of further derivatization via nucleophilic aromatic substitution or conversion to sulfonamide) creates a chemically orthogonal pair of reactive centers. In contrast, 3‑bromopyrazolo[1,5-a]pyrimidine (CAS 55405-67-9) provides only the C3‑bromo vector, while 6‑methanesulfonylpyrazolo[1,5-a]pyrimidine provides only the C6‑sulfonyl vector [1]. The 3‑bromo-6‑sulfonyl combination therefore allows sequential, chemoselective elaborations from a single building block, reducing the number of synthetic steps required to access complex, polysubstituted pyrazolo[1,5-a]pyrimidines.

Orthogonal functionalization Push-pull system Building block design

Metabolic Stability Advantage – Sulfone vs. Thioether in the Pyrazolo[1,5-a]pyrimidine Series

The methanesulfonyl group (–SO2CH3) represents the fully oxidized sulfur(VI) state, which is generally resistant to further oxidative metabolism by cytochrome P450 enzymes, in contrast to the corresponding thioether (–SCH3) or sulfoxide (–SOCH3) analogs that are susceptible to S‑oxidation [1]. While no head‑to‑head metabolic stability data exist for this specific compound versus its thioether analog, class‑level knowledge indicates that sulfone‑containing drug candidates consistently exhibit longer metabolic half‑lives and reduced formation of reactive metabolites compared to their lower‑oxidation‑state sulfur counterparts. This consideration is relevant when the building block is elaborated into a final compound intended for in vivo evaluation.

Metabolic stability Sulfone oxidation state Cytochrome P450

Procurement‑Relevant Application Scenarios for 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine


Kinase Inhibitor Fragment Elaboration Requiring C3 Diversification

Medicinal chemistry teams developing pyrazolo[1,5-a]pyrimidine‑based kinase inhibitors can use the C3‑bromo handle for rapid Suzuki–Miyaura or Buchwald–Hartwig diversification to explore SAR at the pyrazole ring. The established Cu‑catalyzed amination protocol (60–93% yields, 83% average) provides a robust, experimentally validated diversification path [1]. The C6‑methanesulfonyl group simultaneously tunes ring electronics (σmeta ≈ 0.62 [2]) without requiring a separate synthetic step, so the procurement of this single building block replaces the sequential purchase of a 3‑bromo intermediate followed by a sulfonylation reagent.

Parallel Library Synthesis Exploiting Orthogonal Reactive Handles

In parallel synthesis applications, the two chemically distinct reactive centers (C3‑Br for cross‑coupling; C6‑SO2CH3 for nucleophilic displacement or sulfonamide formation) permit sequential, chemoselective derivatization from a common intermediate [1]. This dual‑handle architecture reduces the required building block inventory and the number of synthetic operations compared to a strategy relying on two separate mono‑functionalized scaffolds, directly lowering the cost per compound in library production.

Lead Optimization Programs Requiring Reduced Lipophilicity

When a hit compound based on 3‑bromopyrazolo[1,5-a]pyrimidine (XLogP3 = 1.0) requires lipophilicity reduction to improve solubility, metabolic stability, or off‑target selectivity, replacement with the 6‑methanesulfonyl analog (XLogP3 = 0.3) provides a 0.7‑log‑unit decrease without altering the C3 diversification strategy [1]. This substitution can be made at the building‑block procurement stage, avoiding costly re‑synthesis of the entire compound series.

Agrochemical Intermediate Requiring Soil Stability from the Sulfone Oxidation State

Agrochemical discovery teams exploring pyrazolo[1,5-a]pyrimidine‑based herbicides or fungicides benefit from the fully oxidized sulfone moiety, which resists environmental oxidative degradation better than thioether or sulfoxide analogs [1]. The 3‑bromo group simultaneously serves as a handle for introducing aromatic or heterocyclic substituents that modulate target binding, making this building block a strategic starting point for structure‑activity relationship campaigns in crop protection.

Quote Request

Request a Quote for 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.